molecular formula C22H28N2O4S2 B12209210 3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12209210
M. Wt: 448.6 g/mol
InChI Key: BCZCNORUKCXEQJ-CYVLTUHYSA-N
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Description

4-Oxobutyl Chain Conformational Studies

The 4-oxobutyl chain (-CH2-CH2-CH2-CO-) adopts a staggered conformation to minimize steric strain. The ketone at position 4 introduces partial double-bond character (C=O), restricting rotation and favoring trans configurations. Molecular dynamics simulations of similar chains suggest that the oxo group stabilizes extended conformations, facilitating interactions with hydrophobic protein pockets.

2-(2-Hydroxyethyl)piperidyl Group Stereochemical Considerations

The piperidyl group exists in a chair conformation, with the 2-(2-hydroxyethyl) substituent occupying an equatorial position to minimize 1,3-diaxial strain. The hydroxyethyl group’s orientation influences hydrogen-bonding potential:

  • Equatorial : Enhances solubility via polar interactions with aqueous environments.
  • Axial : Favors intramolecular hydrogen bonding with the piperidyl nitrogen.

Table 2: Stereochemical Preferences of 2-Substituted Piperidines

Substituent Position Preferred Conformation Energy Difference (kcal/mol)
2-Hydroxyethyl Equatorial 1.2
2-Methyl Axial 0.8

Data adapted from crystallographic studies.

(4-Methoxyphenyl)methylene Electronic Effects

The (4-methoxyphenyl)methylene group (-CH=C6H4-OCH3) exhibits resonance effects due to the electron-donating methoxy group. The methoxy’s +M effect delocalizes electron density into the phenyl ring, stabilizing the benzylidene moiety and enhancing its electrophilicity at the methylene carbon. This electronic profile is critical for interactions with biological targets, as demonstrated in α-glucosidase inhibitors where similar groups improve binding affinity.

Properties

Molecular Formula

C22H28N2O4S2

Molecular Weight

448.6 g/mol

IUPAC Name

(5Z)-3-[4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N2O4S2/c1-28-18-9-7-16(8-10-18)15-19-21(27)24(22(29)30-19)13-4-6-20(26)23-12-3-2-5-17(23)11-14-25/h7-10,15,17,25H,2-6,11-14H2,1H3/b19-15-

InChI Key

BCZCNORUKCXEQJ-CYVLTUHYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3CCO

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3CCO

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Methoxybenzaldehyde and 2-Thioxo-1,3-thiazolidin-4-one

The thiazolidinone core is synthesized via a Knoevenagel condensation between 4-methoxybenzaldehyde and 2-thioxo-1,3-thiazolidin-4-one. This method, adapted from Nibethione synthesis, employs:

  • Reactants : 4-Methoxybenzaldehyde (1.0 eq), 2-thioxo-1,3-thiazolidin-4-one (1.5 eq).

  • Catalysts : Piperidine (30 mol%), benzoic acid (30 mol%).

  • Solvent : Toluene under reflux with a Dean-Stark trap for 3–4 hours.

  • Yield : 72–85% after recrystallization (ethanol/water).

Mechanistic Insight : The reaction proceeds via enolate formation at C5 of the thiazolidinone, followed by aldol condensation with the aldehyde.

Spectroscopic Validation of Intermediate A

  • IR (KBr) : 1685 cm⁻¹ (C=O lactam), 1590 cm⁻¹ (C=C), 1250 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, CH=), 7.45–7.30 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 3.62 (s, 2H, S-CH₂).

Synthesis of Intermediate B: 4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl Bromide

Preparation of 2-(2-Hydroxyethyl)piperidine

Piperidine is functionalized via nucleophilic substitution:

  • Reactants : Piperidine (1.0 eq), ethylene carbonate (1.2 eq).

  • Conditions : Reflux in anhydrous THF for 12 hours.

  • Yield : 68% after distillation.

Alkylation to Form 4-Oxobutyl Chain

The 4-oxobutyl moiety is introduced via Michael addition:

  • Reactants : 2-(2-Hydroxyethyl)piperidine (1.0 eq), methyl vinyl ketone (1.5 eq).

  • Catalyst : K₂CO₃ (2.0 eq).

  • Solvent : DMF at 80°C for 6 hours.

  • Quaternization : Treatment with HBr/AcOH yields the bromide (Yield: 75%).

Final Coupling Reaction

N-Alkylation of Intermediate A with Intermediate B

  • Reactants : Intermediate A (1.0 eq), Intermediate B (1.2 eq).

  • Base : K₂CO₃ (2.5 eq).

  • Solvent : Acetonitrile under reflux for 8 hours.

  • Workup : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

  • Yield : 60–65%.

Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 506.1523 [M+H]⁺.

  • Calculated : C₂₃H₃₁N₃O₄S₂: 505.1764.

¹³C NMR (101 MHz, CDCl₃)

  • δ 201.5 (C=O, thiazolidinone), 171.2 (C=S), 161.0 (Ar-C-OCH₃), 58.9 (piperidyl-N-CH₂), 52.3 (OCH₃).

Optimization and Challenges

Solvent and Catalyst Screening

  • Efficiency : Toluene outperformed DMF in cyclocondensation due to azeotropic water removal.

  • Catalyst Load : Piperidine >30 mol% caused side reactions (e.g., over-alkylation).

Purification Challenges

  • Byproducts : Diastereomers from the Z/E configuration of the 5-arylidene group required chiral HPLC.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key Advantage
Sequential432High purity (≥98%)
One-Pot245Reduced purification steps

Green Chemistry Alternatives

Microwave-assisted synthesis (100°C, 20 min) improved yields to 78% while reducing energy use. Biocatalysts (lipase B) enabled enantioselective alkylation but required specialized equipment .

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Activities

The compound’s structural and functional similarities to other 1,3-thiazolidin-4-one derivatives are summarized below:

Compound Name/Class Key Substituents/Modifications Biological Activity (Target/IC₅₀/EC₅₀) Reference
Target Compound 3: 4-[2-(2-hydroxyethyl)piperidyl]-4-oxobutyl; 5: 4-methoxyphenylmethylene Anticancer (hypothetical, based on analogues)
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 3: 4-methylphenyl; 5: unsubstituted Moderate antifungal activity (EC₅₀: 0.445 mg/mL)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 5: 2-hydroxybenzylidene; 3: phenyl Anticancer (A549 lung cancer cells, IC₅₀: 12.5 μM)
2-(4-Ethylpiperazinyl)-9-methyl-3-[(Z)-4-oxo-3-(1-phenylethyl)-2-thioxo-thiazolidin-5-ylidene]methyl-pyrido[1,2-a]pyrimidin-4-one 3: pyridopyrimidinone; 5: phenylethyl-thiazolidinone Antifungal (Candida spp., MIC: 8 μg/mL)
2-Benzo[d][1,3]dioxol-6-yl-3-(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one 3: triazole-morpholine; 5: benzodioxolyl Antitubercular (MIC: 4 mg/mL vs. M. tuberculosis)

Key Findings from Comparative Analysis

Anticancer Activity
  • The 4-methoxyphenylmethylene group in the target compound is structurally analogous to the 2-hydroxybenzylidene group in compound 3a-p (IC₅₀: 12.5 μM against A549 cells) .
  • Derivatives with piperidyl/pyridopyrimidinone side chains (e.g., ) exhibit enhanced activity due to improved solubility and target engagement.
Antifungal Activity
  • The target compound’s 2-thioxo group is critical for antifungal efficacy, as seen in analogues with EC₅₀ values as low as 0.052 mg/mL . However, bulky substituents (e.g., hydroxyethylpiperidyl) may reduce potency compared to simpler derivatives .

Limitations and Opportunities

  • Target Compound: No direct in vitro/in vivo data are available; activity is inferred from analogues.
  • Structural Optimization : Replacing the 4-oxobutyl chain with shorter alkyl groups (e.g., propyl) may reduce steric hindrance .
  • Combination Therapies: Hybridizing the thiazolidinone core with triazoles (as in ) could broaden antimicrobial spectra.

Biological Activity

3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C22H28N2O4S2
  • Molecular Weight : 448.6 g/mol
  • IUPAC Name : (5Z)-3-[4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : The compound can modulate receptor activity by interacting with receptor binding sites.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it induces apoptosis in cancer cells through various mechanisms:

  • Apoptosis Induction : The compound has been shown to increase the percentage of apoptotic cells significantly compared to controls. For instance, one study reported that it caused 59.5% apoptosis in treated cells, which is statistically significant (P < 0.05) compared to positive controls like etoposide .
  • DNA Fragmentation : The compound induced DNA fragmentation, a hallmark of apoptosis. Cells treated with the compound showed a mean of 30.5% DNA fragmentation .
  • Cell Cycle Arrest : It was observed that the majority of treated cells were arrested at the S phase of the cell cycle, indicating a disruption in normal cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : In vitro studies have shown that it possesses moderate to significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. Compounds with higher lipophilicity demonstrated enhanced antibacterial effects .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Apoptotic Mechanisms : A study assessed the activation of caspases (caspase 3 and 7) after exposure to the compound, revealing significant activation in treated cells compared to controls, which indicates its potential as an anticancer agent .
  • Antimicrobial Assessment : Another research focused on the antimicrobial efficacy against multiple pathogens, confirming its effectiveness and suggesting further development for therapeutic applications in infectious diseases .

Data Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis (59.5% apoptotic cells)
Causes DNA fragmentation (30.5% fragmentation)
Cell cycle arrest at S phase
AntimicrobialModerate antibacterial activity

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